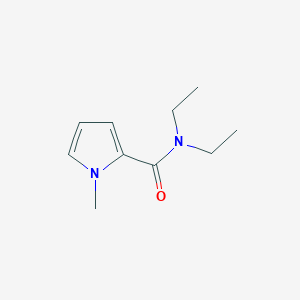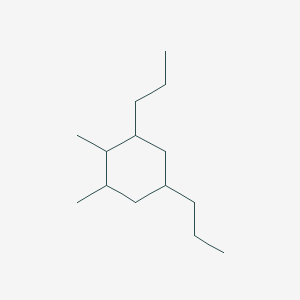
1,2-Dimethyl-3,5-dipropylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3,5-dipropylcyclohexane is an organic compound belonging to the class of disubstituted cyclohexanes It is characterized by the presence of two methyl groups and two propyl groups attached to a cyclohexane ring
準備方法
The synthesis of 1,2-Dimethyl-3,5-dipropylcyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with a cyclohexane ring, methyl and propyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions on the cyclohexane ring .
Industrial production methods for this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
1,2-Dimethyl-3,5-dipropylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the formation of fully saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while halogenation can produce halocyclohexanes.
科学的研究の応用
1,2-Dimethyl-3,5-dipropylcyclohexane has several applications in scientific research:
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its analogs could lead to the development of new pharmaceuticals with specific therapeutic effects.
作用機序
The mechanism by which 1,2-Dimethyl-3,5-dipropylcyclohexane exerts its effects depends on its specific interactions with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The exact pathways involved would require detailed biochemical studies to elucidate .
類似化合物との比較
1,2-Dimethyl-3,5-dipropylcyclohexane can be compared with other disubstituted cyclohexanes, such as:
1,1-Dimethylcyclohexane: Differing in the position of methyl groups, leading to distinct conformational preferences and steric interactions.
1,2-Dimethylcyclohexane: Similar in having two methyl groups but lacking the propyl groups, resulting in different chemical and physical properties.
特性
CAS番号 |
378229-01-7 |
|---|---|
分子式 |
C14H28 |
分子量 |
196.37 g/mol |
IUPAC名 |
1,2-dimethyl-3,5-dipropylcyclohexane |
InChI |
InChI=1S/C14H28/c1-5-7-13-9-11(3)12(4)14(10-13)8-6-2/h11-14H,5-10H2,1-4H3 |
InChIキー |
ZWELDUQWXJORPH-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC(C(C(C1)CCC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
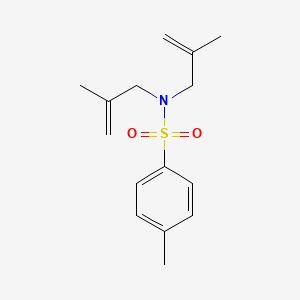
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)
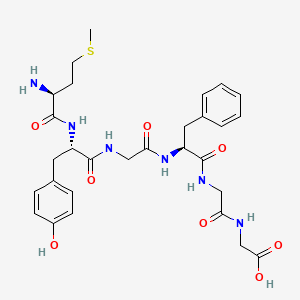
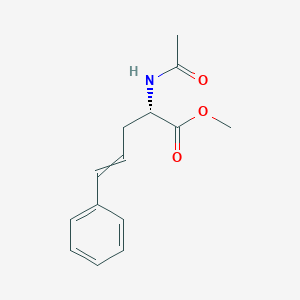


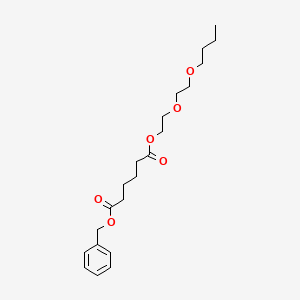
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
